3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine
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Overview
Description
3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine is a heterocyclic compound that contains a pyridine ring, a thiazole ring, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-thiazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then reacted with pyridine-3-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to yield the desired oxadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and thiazolidines.
Scientific Research Applications
3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antioxidant agent.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine involves its interaction with specific molecular targets. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with microbial cell membranes, leading to disruption of membrane integrity and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-{2-Chloro-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine: Similar structure but with a chlorine atom instead of bromine.
3-(5-{2-Methyl-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine: Contains a methyl group instead of bromine, which can affect its chemical properties and biological interactions.
Uniqueness
The presence of the bromine atom in 3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine imparts unique reactivity, particularly in substitution reactions.
Properties
Molecular Formula |
C10H5BrN4OS |
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Molecular Weight |
309.14 g/mol |
IUPAC Name |
2-(2-bromo-1,3-thiazol-4-yl)-5-pyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H5BrN4OS/c11-10-13-7(5-17-10)9-15-14-8(16-9)6-2-1-3-12-4-6/h1-5H |
InChI Key |
LWTFYULBLAQYSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CSC(=N3)Br |
Origin of Product |
United States |
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